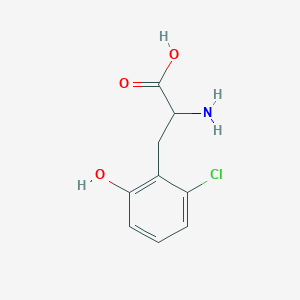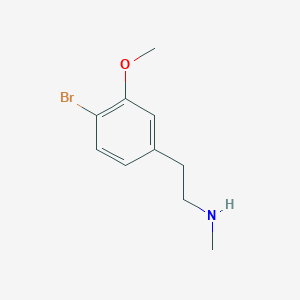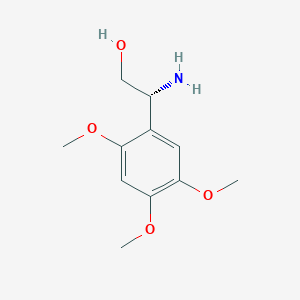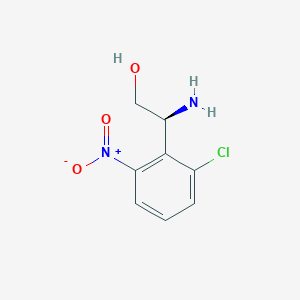
(s)-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol is a chemical compound with the molecular formula C8H9ClN2O3. It is characterized by the presence of an amino group, a chloro group, and a nitro group attached to a phenyl ring, along with an ethan-1-ol backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the chloro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amination: The resulting compound is then subjected to amination to introduce the amino group at the alpha position of the ethan-1-ol backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(s)-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (s)-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity and effectiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-1-(4-nitrophenyl)ethan-1-one
- 2-(2-chloro-6-nitrophenyl)ethanol
Uniqueness
(s)-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol is unique due to the presence of both an amino group and a nitro group on the phenyl ring, along with an ethan-1-ol backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H9ClN2O3 |
|---|---|
Molekulargewicht |
216.62 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(2-chloro-6-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9ClN2O3/c9-5-2-1-3-7(11(13)14)8(5)6(10)4-12/h1-3,6,12H,4,10H2/t6-/m1/s1 |
InChI-Schlüssel |
JQTRZWPSOGJFPK-ZCFIWIBFSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)[C@@H](CO)N)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C(CO)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one](/img/structure/B13548654.png)
![N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13548668.png)
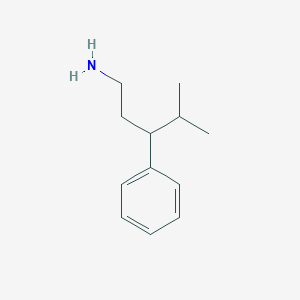
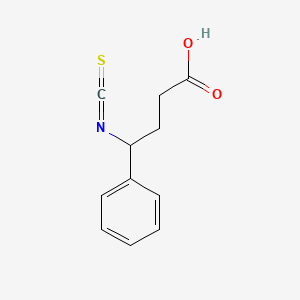


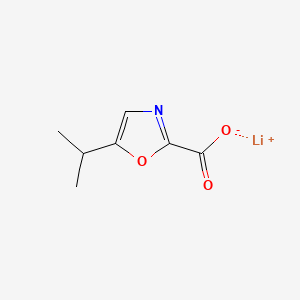


![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride](/img/structure/B13548711.png)
